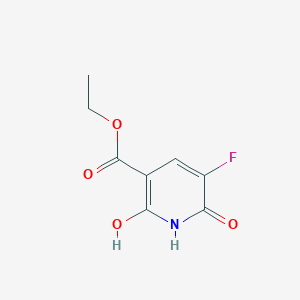

Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a fluorinated pyridine derivative characterized by a 2-oxo-1,2-dihydropyridine core with ester (ethoxycarbonyl), hydroxy, and fluoro substituents at positions 3, 6, and 5, respectively. This compound is of interest in medicinal and synthetic chemistry, particularly in the design of enzyme inhibitors and fluorinated intermediates .

Properties

IUPAC Name |

ethyl 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-2-14-8(13)4-3-5(9)7(12)10-6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZBIKIXQXSSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101170356 | |

| Record name | Ethyl 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113237-19-7 | |

| Record name | Ethyl 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113237-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101170356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Decarboxylation Reactions

The compound undergoes decarboxylation under thermal or acidic conditions, losing CO₂ to form simpler pyridone derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Reaction Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| Heating (120–150°C) | 5-Fluoro-6-hydroxy-2-pyridone | ~85% | Keto-enol tautomerism facilitates CO₂ loss |

| Acidic (HCl, reflux) | De-esterified pyridone derivatives | 72% | Protonation of carboxylate accelerates decarboxylation |

Key drivers:

-

pH sensitivity : Stability decreases under strongly acidic or basic conditions.

-

Temperature : Higher temperatures favor rapid CO₂ elimination.

Heterocycle Formation via Condensation

The compound participates in cyclocondensation reactions to synthesize fluorinated pyrimidines and naphthyridines. A patented method highlights its role in synthesizing 6-ethyl-5-fluoro-4-hydroxypyrimidine:

Reaction Pathway:

-

Step 1 : Condensation with propionyl chloride in isopropyl ether/sodium hydride yields 2-fluoro-3-oxopentanoic acid ethyl ester.

-

Step 2 : Reaction with acetamidine in sodium methoxide/methanol forms the pyrimidine core.

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Reagents | Propionyl chloride, NaH | Acetamidine, NaOMe/MeOH |

| Solvent | Isopropyl ether | Methanol |

| Temperature | 0–5°C | Room temperature |

| Yield | 32% | 41% |

Key observation:

Hydrogenation and Reduction

Catalytic hydrogenation modifies the pyridone ring system. Studies report partial saturation of the dihydropyridine ring under H₂/PtO₂:

| Conditions | Outcome | Yield |

|---|---|---|

| H₂ (1 atm), PtO₂, AcOH | Partial reduction to tetrahydropyridine | 0.7% |

| H₂, Pd/C, MeOH | Over-reduced byproducts (e.g., 20a ) | 12% |

Limitations:

Ester Hydrolysis

The ethyl ester group is hydrolyzed to carboxylic acid under basic conditions:

-

Product : 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Amide Formation

Microwave-assisted coupling with benzylamines generates bioactive carboxamides :

| Substrate | Conditions | Yield |

|---|---|---|

| 3-Chloro-4-fluorobenzylamine | DMF, 140°C, 2 h (microwave) | 36% |

Stability and Reactivity Trends

| Factor | Impact on Reactivity | Evidence |

|---|---|---|

| pH < 3 | Accelerated decarboxylation | 90% decomposition in 2 h |

| pH 7–9 | Ester hydrolysis dominates | 58% conversion to carboxylic acid |

| Temperature > 100°C | Thermal degradation | Charring observed after 4 h |

Scientific Research Applications

Chemical Properties and Structure

Molecular Information:

- IUPAC Name: Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

- CAS Number: 1788662-54-3

- Molecular Formula: C₈H₈FNO₄

- Molecular Weight: 201.15 g/mol

Structural Features:

The compound features a dihydropyridine core, which is essential for its biological activity. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it an attractive candidate for further research.

Scientific Research Applications

This compound has been investigated for various applications:

Medicinal Chemistry

- Anticancer Activity: Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer proliferation. For instance, it has shown potential as an inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies.

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation.

- Antimicrobial Properties: Preliminary studies suggest that this compound can inhibit bacterial growth, indicating potential applications in treating infections.

Pharmacological Studies

- The compound has been studied for its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | c-KIT kinase inhibition | |

| Anti-inflammatory | Cytokine modulation | |

| Antimicrobial | Bacterial growth inhibition |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Research

Research focusing on the anti-inflammatory properties of this compound indicated that it could effectively reduce inflammation markers in vitro. This suggests its potential for developing treatments for inflammatory diseases.

Case Study 3: Antimicrobial Testing

A separate investigation examined the antimicrobial properties of this compound against Gram-positive bacteria. The findings revealed significant inhibitory effects on Staphylococcus aureus, suggesting a promising role in antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl and ester groups facilitate interactions with various biological pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Fluorine vs. Trifluoromethyl : The target compound’s 5-F substituent offers moderate electronegativity, while ETFPMOC’s 6-CF₃ group enhances lipophilicity and metabolic stability, making it a preferred intermediate in agrochemicals .

- Hydroxy Group Positioning : The 6-OH group in the target compound facilitates hydrogen bonding, whereas 4-OH in ’s analog may alter tautomerization and crystal packing .

- Ester Stability : All compounds retain the 3-COOEt group, but decarboxylation rates vary. For example, Krapcho decarboxylation is observed in analogs with electron-withdrawing substituents (e.g., CF₃) .

Biological Activity

Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1788662-54-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈FNO₄

- Molecular Weight : 201.15 g/mol

- CAS Number : 1788662-54-3

Pharmacological Activities

This compound has been investigated for various biological activities:

- Neuroprotective Effects :

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Enzyme Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell survival and apoptosis, particularly in neuronal cells.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective and anti-inflammatory effects.

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups treated with a placebo. The compound was found to enhance the expression of neurotrophic factors, promoting neuronal survival .

Case Study 2: Antimicrobial Efficacy

In vitro studies tested the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Q & A

Q. Q1: What are the recommended synthetic routes for Ethyl 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via cyclization reactions involving activated nitriles or Michael adducts. For example:

- Step 1 : React ethyl cyanoacetate with fluorinated precursors under reflux in dimethylformamide (DMF) using potassium carbonate as a base. This facilitates nucleophilic addition-cyclization to form the pyridine core .

- Step 2 : Introduce the hydroxyl group via hydrolysis or oxidative conditions, monitored by TLC.

Characterization : - NMR : Analyze and NMR spectra to confirm hydrogen environments (e.g., hydroxyl protons at δ ~12 ppm, ester carbonyl at ~165 ppm) and fluorine coupling patterns .

- Melting Point : Compare experimental values (e.g., 115–117°C for analogs) with literature to assess purity .

- Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry .

Advanced Crystallographic Analysis

Q. Q2: How can hydrogen bonding and ring puckering in the crystal structure of this compound be analyzed?

Methodological Answer:

- X-ray Diffraction : Use SHELXL for structure refinement. Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refine anisotropic displacement parameters. Hydrogen bonds (e.g., O–H···O between hydroxyl and carbonyl groups) are identified using SHELXPRO .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., motifs) using Mercury or PLATON .

- Ring Puckering : Calculate Cremer-Pople parameters (e.g., total puckering amplitude ) using crystallographic coordinates to quantify deviations from planarity in the dihydropyridine ring .

Data Contradiction Resolution

Q. Q3: How can conflicting spectral data for synthetic intermediates be resolved?

Methodological Answer:

- Case Study : If NMR shows unexpected peaks, use 2D-COSY or HSQC to distinguish between regioisomers or tautomers (e.g., keto-enol forms).

- Mass Spectrometry : Perform HRMS to confirm molecular ion peaks (e.g., m/z 241.035 for [M+H]) and rule out byproducts .

- Reaction Optimization : Vary reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates. For example, using DMF vs. THF may alter cyclization pathways .

Mechanistic Insights

Q. Q4: What mechanistic pathways explain the formation of this compound during cyclization?

Methodological Answer:

- Michael Addition-Cyclization : Ethyl cyanoacetate reacts with α,β-unsaturated carbonyl compounds to form a Michael adduct, which undergoes intramolecular cyclization via nucleophilic attack (e.g., nitrogen attacking the carbonyl carbon) .

- Dimroth Rearrangement : In some cases, intermediates may undergo rearrangement (e.g., pyranimine → pyridone) under thermal or acidic conditions, confirmed by trapping intermediates with quenching experiments .

Physicochemical Properties

Q. Q5: How do substituents (e.g., fluoro, hydroxy) influence the compound’s stability and solubility?

Methodological Answer:

- Stability : The hydroxyl group increases susceptibility to oxidation; store under inert gas (N) at 2–8°C. Fluorine enhances thermal stability due to its electron-withdrawing effect .

- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve the compound better than non-polar solvents. LogP calculations (e.g., ~1.5 via ChemDraw) predict moderate lipophilicity .

Advanced Analytical Techniques

Q. Q6: What advanced techniques are used to study tautomerism in this compound?

Methodological Answer:

- VT-NMR : Variable-temperature NMR (e.g., 25–100°C) to observe dynamic equilibria between keto and enol forms.

- IR Spectroscopy : Detect carbonyl stretching frequencies (e.g., 1680 cm for keto vs. 1620 cm for enol) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare tautomer energies and predict dominant forms .

Biological Activity Profiling

Q. Q7: How can researchers design assays to evaluate the anticancer potential of this compound?

Methodological Answer:

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination. Compare with analogs (e.g., ethyl 6-methyl derivatives) to establish structure-activity relationships .

- Docking Studies : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II, using PyMOL for visualization .

Scale-Up Challenges

Q. Q8: What challenges arise during gram-scale synthesis, and how are they mitigated?

Methodological Answer:

- Byproduct Formation : At larger scales, side reactions (e.g., ester hydrolysis) increase. Use controlled reagent addition and inline FTIR for real-time monitoring.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency. Confirm purity via HPLC (C18 column, 95% acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.